Undec-10-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

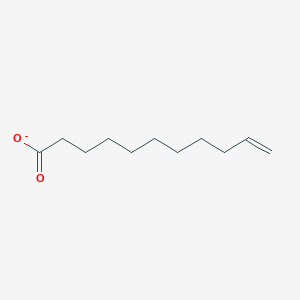

Undec-10-enoate, also known as 10-undecenoic acid, is an unsaturated fatty acid with the molecular formula C11H20O2. It is characterized by a terminal double bond and is derived from castor oil. This compound is widely used in various industrial applications, including the production of polymers, fragrances, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Undec-10-enoate can be synthesized through the esterification of 10-undecenoic acid with methanol, catalyzed by acid catalysts or enzymes . The reaction typically involves heating the mixture under reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, 10-undecenoate is produced by the pyrolysis of ricinoleic acid, which is obtained from castor oil. The pyrolysis process involves heating ricinoleic acid to high temperatures, resulting in the formation of 10-undecenoic acid, which is then esterified to produce 10-undecenoate .

Analyse Chemischer Reaktionen

Types of Reactions

Undec-10-enoate undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal catalysts such as copper or titanium.

Hydroformylation: This reaction adds a formyl group to the double bond, producing aldehydes.

Aminocarbonylation: This reaction introduces an amide group, often using palladium catalysts.

Common Reagents and Conditions

Transesterification: Catalysts like copper-deposited vanadium oxide (V2O5) or (cyclopentadienyl)titanium trichlorides are commonly used

Hydroformylation: Typically involves the use of rhodium or cobalt catalysts under high pressure and temperature.

Aminocarbonylation: Palladium catalysts are used along with carbon monoxide and amines.

Major Products Formed

Transesterification: Produces various esters depending on the alcohol used.

Hydroformylation: Yields aldehydes that can be further converted into alcohols or acids.

Aminocarbonylation: Forms amides, which are useful intermediates in polymer synthesis.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Antioxidant Properties

Research indicates that undec-10-enoate derivatives exhibit significant antioxidant activity. For instance, lipoconjugates synthesized from this compound and phenolic acids demonstrated effective radical scavenging capabilities in various assays, including the DPPH radical scavenging assay. These compounds were shown to reduce oxidative damage in cellular models, suggesting their potential use in preventing oxidative stress-related diseases .

1.2 Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties against various pathogens. A study synthesized N'-benzylidene derivatives of undec-10-enoic acid, which were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated strong inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Candida albicans, highlighting its potential in antimicrobial therapies .

1.3 Cytotoxic Effects

The cytotoxicity of this compound derivatives has been investigated against several cancer cell lines. In vitro studies revealed that certain methyl esters of undecenoic acid exhibited significant inhibitory effects on cell proliferation. For example, methyl 10-undecenoate showed an IC50 value of 30 µg/mL against HeLa cells, indicating promising potential for cancer treatment.

Industrial Applications

2.1 Bio-Lubricants

this compound is being explored as a base for bio-lubricants due to its favorable properties and biodegradability. Research has shown that lubricants derived from this compound perform comparably or better than conventional petroleum-based lubricants while being more environmentally friendly.

2.2 Cosmetic Formulations

The emollient properties of this compound make it suitable for inclusion in cosmetic products. Its ability to stabilize emulsions enhances skin hydration and provides protective barriers in creams and lotions.

Comparative Data Table

Case Study 1: Antioxidant Efficacy

In a controlled laboratory study, lipoconjugates derived from this compound were applied to cultured cells exposed to oxidative stressors. Results showed a marked decrease in markers of oxidative damage compared to untreated controls, supporting its application as an antioxidant supplement in dietary or therapeutic contexts.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using extracts from Aspergillus flavus. The bioactive metabolites containing this compound exhibited significant inhibition zones against several pathogenic bacteria, confirming their potential use in developing new antimicrobial agents.

Case Study 3: Development of Bio-Lubricants

Research focused on synthesizing eco-friendly lubricants from this compound demonstrated that these lubricants not only met performance standards but also surpassed traditional petroleum-based lubricants in biodegradability tests.

Wirkmechanismus

The mechanism of action of 10-undecenoate involves its interaction with cellular membranes and enzymes. For instance, its antifungal properties are attributed to its ability to inhibit the morphogenesis of Candida albicans, preventing the formation of hyphae, which are essential for infection and virulence . Additionally, 10-undecenoate can act as a precursor for the synthesis of various bioactive compounds, influencing multiple biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Undecylenic acid: Shares a similar structure but is primarily used as an antifungal agent.

Methyl 10-undecenoate: An ester derivative used in polymer synthesis and as a fragrance ingredient.

Ethyl 10-undecenoate: Another ester derivative with applications in the synthesis of fine chemicals.

Uniqueness

Undec-10-enoate stands out due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to undergo multiple types of reactions, such as transesterification and hydroformylation, makes it a valuable intermediate in the synthesis of complex molecules .

Eigenschaften

Molekularformel |

C11H19O2- |

|---|---|

Molekulargewicht |

183.27 g/mol |

IUPAC-Name |

undec-10-enoate |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1 |

InChI-Schlüssel |

FRPZMMHWLSIFAZ-UHFFFAOYSA-M |

SMILES |

C=CCCCCCCCCC(=O)[O-] |

Kanonische SMILES |

C=CCCCCCCCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.